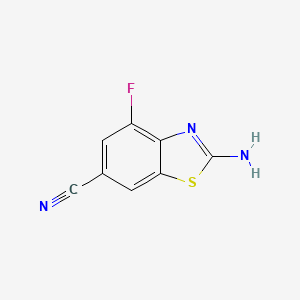

2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile is a chemical compound with the molecular formula C8H4FN3S . It has a molecular weight of 193.2 . The compound appears as a pale-yellow to yellow-brown sticky oil to solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4FN3S/c9-5-1-4(3-10)2-6-7(5)12-8(11)13-6/h1-2H, (H2,11,12) . This indicates the presence of fluorine, nitrogen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown sticky oil to solid .Aplicaciones Científicas De Investigación

Antitumor Properties

- Fluorinated 2-(4-aminophenyl)benzothiazoles, including derivatives of 2-Amino-4-fluoro-1,3-benzothiazole, have shown potent cytotoxic properties in vitro against specific human breast cancer cell lines. These compounds were found to be inactive against prostate, nonmalignant breast, and colon cells, indicating a degree of selectivity in their antitumor activity (Hutchinson et al., 2001).

Photophysical and pH Responsive Properties

- The photophysical and acid-base properties of derivatives, including aminosubstituted benzimidazo[1,2-a]quinoline-6-carbonitriles, have been studied for potential application in pH sensing materials or as H+ fluoroionophores in bulk optode membranes. These compounds show strong fluorescence in the visible spectral range and are sensitive to changes in pH, making them suitable for optical sensing applications (Horak et al., 2019).

Antimycobacterial Activity

- Fluorinated Benzothiazolo Imidazole compounds, including 2-amino-6-fluorobenzothiazole derivatives, have demonstrated promising antimicrobial properties. Some compounds from this class showed significant anti-microbial activity, indicating their potential use in antimicrobial applications (Sathe et al., 2011).

Structural and Molecular Properties

- Crystals of 2-amino-6-fluoro-1,3-benzothiazole have an amphiphilic layer-like structure, making them interesting for studies in crystallography and material science. Their amino substituents donate two protons to hydrogen bonds and accept one, while the ring N atoms accept one proton. The F atoms are not involved in hydrogen bonds (Jai-nhuknan et al., 1997).

Potential as PET Cancer Imaging Agents

- Fluorinated 2-arylbenzothiazoles, including derivatives of 2-Amino-4-fluoro-1,3-benzothiazole, have potential as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers. Their selective inhibitory activity against breast, lung, and colon cancer cell lines makes them promising candidates for PET imaging agents (Wang et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-4-fluoro-1,3-benzothiazole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3S/c9-5-1-4(3-10)2-6-7(5)12-8(11)13-6/h1-2H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJWVMZREMMKQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407942.png)

![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)